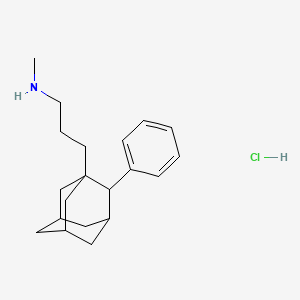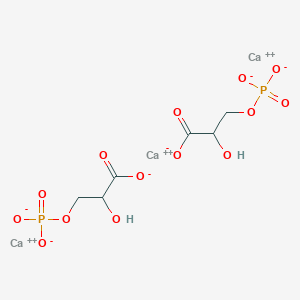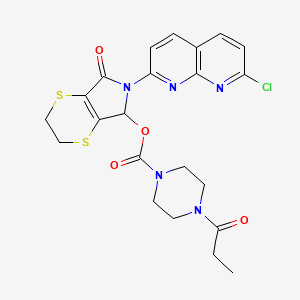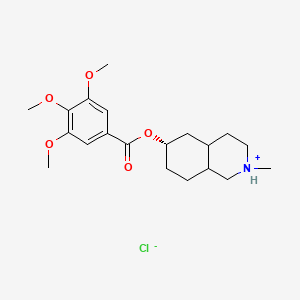
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a compound characterized by its cage-like structure, which imparts significant stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride typically involves multiple steps. One common method includes the alkylation of adamantane with a suitable alkylating agent, followed by the introduction of the 3-methylaminopropyl group through a nucleophilic substitution reaction. The phenyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylaminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction can produce adamantane alcohols.
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Wirkmechanismus
The mechanism of action of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs.
1-(3-Methylaminopropyl)adamantane: Similar structure but lacks the phenyl group, affecting its reactivity and applications.
2-Phenyladamantane: Similar structure but lacks the 3-methylaminopropyl group, influencing its biological activity.
Uniqueness
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride is unique due to the combination of the adamantane core with both the 3-methylaminopropyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52583-03-6 |
|---|---|
Molekularformel |
C20H30ClN |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
N-methyl-3-(2-phenyl-1-adamantyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21-9-5-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-3-2-4-7-17;/h2-4,6-7,15-16,18-19,21H,5,8-14H2,1H3;1H |
InChI-Schlüssel |
DDRGWEZDDZXEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)










![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
